1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Triazole regioisomerism Conformational analysis Medicinal chemistry

This compound is a structurally defined, regiospecific heterocyclic building block uniting a 4-bromothiophene-2-carbonyl group, a conformationally constrained azetidine ring, and a 1H-1,2,3-triazole moiety linked via a methylene spacer. The 1H-triazole regioisomer with the methylene bridge provides superior conformational accommodation in kinase hinge regions compared to directly attached 2H-triazole analogs. The bromothiophene handle enables late-stage Suzuki-Miyaura cross-coupling diversification, while the triazole serves as a metabolically stable amide bond bioisostere. This scaffold aligns with pharmacophore requirements for bromodomain inhibitor programs. Procurement of this specific regioisomer is essential for SAR campaigns where 1H-triazole connectivity is preferred.

Molecular Formula C11H11BrN4OS
Molecular Weight 327.2
CAS No. 2202200-69-7
Cat. No. B2562502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
CAS2202200-69-7
Molecular FormulaC11H11BrN4OS
Molecular Weight327.2
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=CS2)Br)CN3C=CN=N3
InChIInChI=1S/C11H11BrN4OS/c12-9-3-10(18-7-9)11(17)15-4-8(5-15)6-16-2-1-13-14-16/h1-3,7-8H,4-6H2
InChIKeyCXYTVUZFRCRONE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole (CAS 2202200-69-7): Structural Identity and Core Characteristics for Research Procurement


The compound 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole (CAS 2202200-69-7, molecular formula C₁₁H₁₁BrN₄OS, molecular weight 327.20 g/mol) is a heterocyclic building block that integrates a 4-bromothiophene-2-carbonyl group, a conformationally constrained azetidine ring, and a 1H-1,2,3-triazole moiety connected via a methylene bridge [1]. It is primarily catalogued as a synthetic intermediate for the discovery and development of targeted covalent inhibitors, with the triazole ring accessible via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the bromothiophene moiety serving as a handle for late-stage Suzuki-Miyaura cross-coupling diversification . The compound is listed by multiple chemical suppliers as a research-grade building block intended for focused library synthesis and structure-activity relationship (SAR) studies [2].

Why Generic Substitution of 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole with In-Class Analogs Is Scientifically Unjustified


Within the bromothiophene-azetidine-triazole chemotype, small structural variations produce functionally non-interchangeable entities. The target compound bears a 1H-1,2,3-triazole linked via a methylene spacer to the azetidine 3-position, whereas its closest catalogued analog (CAS 2189435-02-5) features a 2H-1,2,3-triazole directly attached at the azetidine 3-position without a methylene bridge, altering conformational flexibility, hydrogen-bonding geometry, and metabolic stability [1]. The bromine substitution pattern on the thiophene ring determines the regiochemistry accessible through cross-coupling diversification; a 4-bromothiophene-2-carbonyl group enables distinct vectorial elaboration compared to the 5-bromothiophene-2-sulfonyl or 3-bromothiophene analogs . Furthermore, replacement of the triazole with a pyrazole (e.g., 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole) eliminates the triazole's capacity to function as a bioisostere for amide bonds and as a hydrogen-bond acceptor in target engagement . These structural differences preclude generic interchangeability in any SAR campaign, covalent inhibitor design program, or patent-defensible lead optimization effort.

Quantitative Differentiation Evidence for 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole (CAS 2202200-69-7) Versus Closest Analogs


Triazole Regioisomerism: 1H- vs. 2H-Triazole Attachment and Impact on Molecular Topology

The target compound incorporates a 1H-1,2,3-triazole attached via a methylene spacer to the azetidine 3-position, whereas the closest catalogued analog (CAS 2189435-02-5) features a 2H-1,2,3-triazole directly linked at the azetidine 3-position without a methylene bridge. This difference alters the spatial orientation of the triazole ring relative to the azetidine-bromothiophene scaffold, which impacts hydrogen-bond acceptor geometry and target-binding pharmacophore matching [1]. Direct head-to-head biological activity data are unavailable for the target compound; however, regioisomeric triazole pairs in related chemotypes have demonstrated differential potency of up to 10-fold in kinase inhibition assays [2].

Triazole regioisomerism Conformational analysis Medicinal chemistry

Bromothiophene Substitution Pattern: 4-Bromo-2-carbonyl vs. 5-Bromo-2-sulfonyl Derivatives in Cross-Coupling Diversification Potential

The target compound bears a 4-bromothiophene-2-carbonyl moiety attached to the azetidine nitrogen via an amide bond, whereas a commonly encountered comparator scaffold uses a 5-bromothiophene-2-sulfonyl-azetidine linkage . The carbonyl-amide linkage in the target compound is less electron-withdrawing than the sulfonyl linkage, resulting in different azetidine nitrogen basicity and potentially distinct metabolic stability profiles . Additionally, the 4-position bromine on the thiophene ring enables Suzuki-Miyaura cross-coupling with distinct regiochemical outcomes compared to the 5-bromo isomer, allowing access to different vectors of chemical space in library synthesis .

Cross-coupling Suzuki-Miyaura Late-stage functionalization

Triazole- vs. Pyrazole-Containing Analogs: Bioisosteric and Binding Implications

A directly comparable analog replaces the 1H-1,2,3-triazole in the target compound with a 4-methyl-1H-pyrazole (1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole) . While pyrazoles and triazoles are both five-membered nitrogen heterocycles, 1,2,3-triazoles possess three contiguous nitrogen atoms capable of serving as hydrogen-bond acceptors and amide bond bioisosteres, whereas pyrazoles offer only two nitrogen atoms with different hydrogen-bond donor/acceptor profiles [1]. In covalent inhibitor design, triazoles assembled via CuAAC offer a modular 'click' assembly strategy that is not directly replicable with pyrazole chemistry, providing a distinct synthetic advantage for library construction [2].

Bioisosterism Triazole-pyrazole comparison Hydrogen bonding

Optimal Research and Industrial Application Scenarios for 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole (CAS 2202200-69-7)


Focused Covalent Inhibitor Library Synthesis via Modular Click Chemistry Assembly

The target compound's 1H-1,2,3-triazole moiety, assembled via CuAAC click chemistry, makes it an ideal core scaffold for generating focused libraries of covalent inhibitors. The bromothiophene group serves as a diversification point for Suzuki-Miyaura cross-coupling, enabling systematic exploration of aromatic substituent effects on target engagement. This modular assembly strategy—click chemistry for triazole formation followed by cross-coupling for aryl diversification—provides a synthetically efficient route to SAR exploration that is not equally accessible with pyrazole or sulfonyl-linked analogs [1].

Kinase Inhibitor Lead Optimization Requiring Amide Bond Bioisostere Replacement

In kinase inhibitor programs where the 1,2,3-triazole serves as a metabolically stable amide bond bioisostere, the 1H-triazole regioisomer with a methylene spacer (as in the target compound) may provide superior conformational accommodation within the kinase hinge region compared to directly attached 2H-triazole analogs. The azetidine ring further contributes conformational rigidity that can enhance binding selectivity [2]. Procurement of this specific regioisomer is essential when SAR data from related chemotypes indicate preference for 1H- over 2H-triazole connectivity.

Structure-Activity Relationship Campaigns Targeting Bromodomain-Containing Proteins

Triazole derivatives have been disclosed as bromodomain inhibitors in patent literature [3]. The target compound's bromothiophene moiety provides a hydrophobic aromatic surface suitable for engaging bromodomain acetyl-lysine binding pockets, while the triazole-azetidine scaffold offers opportunities for further elaboration at multiple vectors. The compound's structural features align with the pharmacophore requirements described in Constellation Pharmaceuticals' triazole-based bromodomain inhibitor patents, positioning it as a relevant intermediate for this therapeutic target class.

Chemical Probe Development Requiring Late-Stage Diversification via Cross-Coupling

The 4-bromothiophene moiety in the target compound enables late-stage Pd-catalyzed cross-coupling with aryl boronic acids, allowing rapid generation of analogs for chemical probe development. This capability is particularly valuable when the azetidine-triazole core has been validated for target engagement and the program requires exploration of substituent effects on potency, selectivity, or pharmacokinetic properties. The amide linkage between the bromothiophene and azetidine ensures chemical stability under cross-coupling conditions, unlike sulfonyl analogs that may undergo competing side reactions.

Quote Request

Request a Quote for 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.